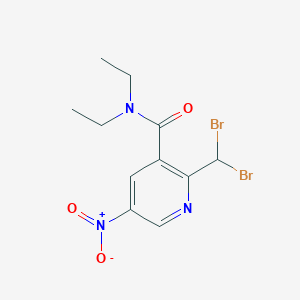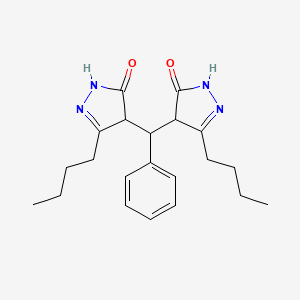
4,4'-(Phenylmethylene)bis(5-butyl-2,4-dihydro-3H-pyrazol-3-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Phenylmethylene)bis(5-butyl-2,4-dihydro-3H-pyrazol-3-one) is a compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylmethylene)bis(5-butyl-2,4-dihydro-3H-pyrazol-3-one) typically involves a multi-step reaction process. One common method involves the reaction of 5-butyl-2,4-dihydro-3H-pyrazol-3-one with benzaldehyde in the presence of a catalyst such as sodium acetate. The reaction is carried out at room temperature, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Phenylmethylene)bis(5-butyl-2,4-dihydro-3H-pyrazol-3-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolone derivatives, while reduction can produce reduced pyrazolone compounds with altered functional groups.
Wissenschaftliche Forschungsanwendungen
4,4’-(Phenylmethylene)bis(5-butyl-2,4-dihydro-3H-pyrazol-3-one) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,4’-(Phenylmethylene)bis(5-butyl-2,4-dihydro-3H-pyrazol-3-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through pathways such as p53-mediated apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-(Phenylmethylene)bis(2-methoxy-4,1-phenylene)bis(2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one)
- 4,4’-(Phenylmethylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one)
Uniqueness
4,4’-(Phenylmethylene)bis(5-butyl-2,4-dihydro-3H-pyrazol-3-one) is unique due to its specific butyl substitution, which may confer distinct biological and chemical properties compared to other pyrazolone derivatives. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.
Eigenschaften
CAS-Nummer |
60807-61-6 |
|---|---|
Molekularformel |
C21H28N4O2 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
3-butyl-4-[(3-butyl-5-oxo-1,4-dihydropyrazol-4-yl)-phenylmethyl]-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C21H28N4O2/c1-3-5-12-15-18(20(26)24-22-15)17(14-10-8-7-9-11-14)19-16(13-6-4-2)23-25-21(19)27/h7-11,17-19H,3-6,12-13H2,1-2H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
MCSXCWSUYTWCEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NNC(=O)C1C(C2C(=NNC2=O)CCCC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


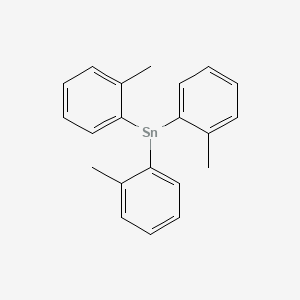
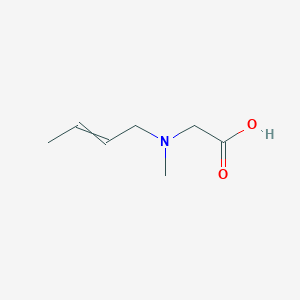

![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)

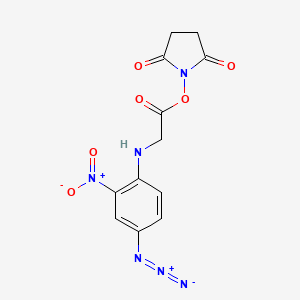
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
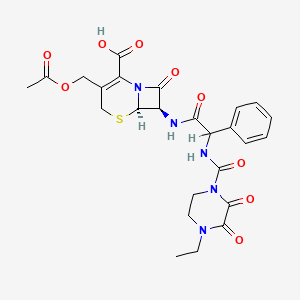
![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)
